molecular formula C17H19N3O3 B2742040 2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide CAS No. 2097891-70-6

2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide

Cat. No.: B2742040
CAS No.: 2097891-70-6
M. Wt: 313.357
InChI Key: SIZLQFDQQIRVCP-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring substituted with dimethyl groups and a carboxamide group, along with a pyridine ring linked to a pyrrolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the furan ring and the introduction of dimethyl groups. Subsequent steps involve the formation of the pyridine ring and its functionalization with a pyrrolidinone moiety. The final step usually involves the coupling of the pyridine derivative with the furan ring through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: A simpler compound with a similar furan ring structure but lacking the pyridine and pyrrolidinone moieties.

    N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide: Similar but without the dimethyl substitution on the furan ring.

Uniqueness

2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide is unique due to its combination of a dimethyl-substituted furan ring and a pyridine ring linked to a pyrrolidinone moiety. This unique structure may confer specific biological activities and chemical reactivity not found in simpler or structurally different compounds.

Properties

IUPAC Name

2,5-dimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-6-15(12(2)23-11)17(22)19-9-13-7-14(10-18-8-13)20-5-3-4-16(20)21/h6-8,10H,3-5,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZLQFDQQIRVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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